molecular formula C9H15BrN4 B13072170 {3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine

{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Cat. No.: B13072170
M. Wt: 259.15 g/mol
InChI Key: BCZPORGGDXUDJD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Biological Activity

{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound characterized by its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H15BrN4 with a molecular weight of 230.11 g/mol. The compound features a bromine atom at the 3-position and an ethyl group at the 2-position of the pyrazolo ring system. Its unique bicyclic framework contributes to its reactivity and specificity in biological applications.

PropertyValue
Molecular FormulaC9H15BrN4
Molecular Weight230.11 g/mol
IUPAC Name3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine
CAS Number[insert CAS number]

The biological activity of this compound is primarily attributed to its interaction with various protein kinases. The presence of bromine enhances its reactivity and allows for more effective targeting of specific kinases involved in signaling pathways related to cancer and other diseases. Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant inhibitory activity against several kinases:

  • CDK2/Cyclin E : Inhibition of this kinase is crucial for controlling cell cycle progression.
  • Abl Kinase : The compound has shown potential in inhibiting this oncogenic kinase associated with chronic myeloid leukemia (CML).

Inhibitory Activity Against Kinases

Research indicates that compounds similar to this compound exhibit selective inhibition against various kinases:

Table 2: Kinase Inhibition by Pyrazolo Compounds

Compound NameTarget KinaseInhibition Type
Pyrazolo[1,5-a]pyrimidine derivativeCDK2Competitive Inhibitor
Pyrazolo[1,5-a]pyrimidine derivativeAblNon-competitive Inhibitor

Case Studies

In a notable case study involving related pyrazolo compounds:

  • Study on Antiviral Activity : A series of pyrazolo derivatives were tested for antiviral properties using molecular docking methods. Although this compound was not specifically mentioned in this study, its structural analogs demonstrated significant binding affinity to viral proteins.
  • In Vivo Studies : Animal models treated with pyrazolo derivatives showed reduced tumor growth rates compared to controls. This suggests a promising avenue for further research into the therapeutic applications of this compound.

Properties

Molecular Formula

C9H15BrN4

Molecular Weight

259.15 g/mol

IUPAC Name

(3-bromo-2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C9H15BrN4/c1-2-7-8(10)9-12-4-3-6(5-11)14(9)13-7/h6,12H,2-5,11H2,1H3

InChI Key

BCZPORGGDXUDJD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(CCNC2=C1Br)CN

Origin of Product

United States

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